(2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Overview
Description
(2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a trifluoromethyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group and the trifluoromethyl aniline moiety are then introduced through subsequent reactions, such as nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl chloride
- (2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl bromide
- (2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl fluoride
Uniqueness
The uniqueness of (2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4S/c19-18(20,21)13-7-4-8-14(9-13)24-25-15(10-22)17-23-16(11-26-17)12-5-2-1-3-6-12/h1-9,11,24H/b25-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSXFOOKGLKFLK-MYYYXRDXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC(=C3)C(F)(F)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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